4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S746404
CAS No.
5912-18-5
M.F
C7H4Cl2N2
M. Wt
187.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

CAS Number

5912-18-5

Product Name

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

4,6-dichloro-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)

InChI Key

LKORXMRYXIGVNO-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=N2)Cl)Cl

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)Cl

Synthesis and Characterization:

,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic compound, meaning it contains a ring structure with atoms of different elements, in this case, carbon, nitrogen, and chlorine. The scientific research surrounding this specific compound primarily focuses on its synthesis and characterization, with limited exploration of its potential applications.

Potential Applications:

While research on 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is still in its early stages, its structural properties suggest potential applications in several scientific fields:

  • Medicinal Chemistry: The presence of nitrogen atoms in the ring structure makes 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine a potential candidate for further exploration in medicinal chemistry. Its chemical similarity to other known bioactive molecules could inspire the development of new drugs [].
  • Material Science: The aromatic nature of the compound might lead to interesting properties relevant to material science. Further research is needed to explore its potential use in the development of novel materials [].

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is characterized by its pyrrolo[2,3-b]pyridine structure, which includes two chlorine substituents at the 4 and 6 positions. This compound is classified as a nitrogen-containing heterocycle and has the molecular formula C₇H₄Cl₂N₂. It exhibits properties that make it interesting for both academic research and industrial applications. The presence of chlorine atoms significantly influences its reactivity and biological interactions .

The chemical reactivity of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is primarily governed by nucleophilic aromatic substitution reactions. The electron-withdrawing chlorine atoms enhance the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack. This property can be exploited in various synthetic pathways to derive other functionalized derivatives.

Key Reactions Include:

  • Nucleophilic Substitution: Chlorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The compound can undergo reactions where electrophiles attack the aromatic system.

Several methods have been reported for synthesizing 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine:

  • Cyclization Reactions: One common approach involves cyclizing appropriate precursors under acidic or basic conditions to form the pyrrolo ring.
  • Chlorination: The introduction of chlorine atoms can be achieved through chlorination reactions using reagents such as phosphorus pentachloride or thionyl chloride.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple reaction steps to build up the desired structure from simpler organic molecules .

The unique properties of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine make it suitable for various applications:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Material Science: Possible incorporation into polymer matrices or as a building block for advanced materials.
  • Agricultural Chemicals: Investigated for use in agrochemicals due to its potential bioactivity against pests or pathogens .

Several compounds share structural similarities with 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. These include:

Compound NameStructural FeaturesNotable Activities
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridineSimilar pyrrolo structureAntimicrobial properties
4-Chloro-1H-pyrrolo[2,3-b]pyridineSingle chlorine substitutionPotential anticancer activity
4-Fluoro-1H-pyrrolo[2,3-b]pyridineFluorine instead of chlorineDifferent electronic properties

Uniqueness

What sets 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine apart from these similar compounds is its specific combination of two chlorine substituents at the 4 and 6 positions on the pyrrolo ring. This configuration may enhance its reactivity and biological interactions compared to derivatives with fewer or different substituents.

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic compound characterized by a fused bicyclic system comprising a pyrrole ring and a pyridine ring. The pyrrole moiety is fused to the pyridine ring at the 2,3-positions, forming a pyrrolo[2,3-b]pyridine scaffold. Two chlorine substituents occupy the 4- and 6-positions of the pyridine ring (Figure 1).

Key Structural Features:

  • Molecular formula: C₇H₄Cl₂N₂.
  • Molecular weight: 187.03 g/mol.
  • IUPAC name: 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine.
  • Common names: 4,6-Dichloro-7-azaindole (reflecting its relationship to indole, with a nitrogen atom replacing a carbon at the 7-position).

The compound’s planar structure and electron-withdrawing chlorine atoms influence its reactivity, particularly in electrophilic substitution and nucleophilic aromatic substitution reactions.

PropertyValueSource
CAS Registry Number5912-18-5
ChemSpider ID23078259
Melting PointNot reported-
Boiling PointNot reported-

Historical Context in Heterocyclic Chemistry

The synthesis and study of pyrrolopyridine derivatives, including 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, emerged alongside advancements in heterocyclic chemistry during the mid-20th century. Early work on 7-azaindoles (pyrrolo[2,3-b]pyridines) focused on their structural analogy to indole, with potential applications in medicinal chemistry.

Key Milestones:

  • Synthetic Methods:

    • Reissert-Henze Reaction: Early routes to 7-azaindoles involved halogenation and cyclization of pyridine derivatives.
    • Modern Halogenation: Contemporary synthesis often begins with 7-azaindole, which undergoes N-oxidation followed by chlorination using phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). For example, N-oxidation of 7-azaindole with hydrogen peroxide, followed by reaction with POCl₃, yields 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine in high yields.
  • Role in Medicinal Chemistry:

    • Pyrrolo[2,3-b]pyridines gained prominence as bioisosteres of purines and indoles, enabling drug design for kinase inhibition (e.g., B-RAF inhibitors).
    • The chlorine substituents in 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine enhance its utility as a synthetic intermediate for anticancer and antimicrobial agents.

Comparative Synthesis Routes:

MethodKey StepsYieldSource
N-Oxidation/Halogenation7-azaindole → N-oxide → POCl₃85–93%
Madelung CyclizationAcylamino pyridines → cyclization≤40%

The evolution of synthetic strategies reflects broader trends in heterocyclic chemistry, emphasizing efficiency and regioselectivity.

Figure 1: Structure of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine. The pyrrole ring (positions 1–3) is fused to the pyridine ring (positions 4–7). Chlorine atoms are at positions 4 and 6.

Cyclization Strategies for Pyrrolopyridine Core Formation

The synthesis of pyrrolopyridine cores represents a fundamental challenge in heterocyclic chemistry, requiring specialized approaches that differ significantly from traditional indole synthesis methods [4] [5]. Classical indole synthetic methods such as Fischer and Madelung cyclizations cannot be effectively applied for the synthesis of corresponding azaindoles due to the electron-deficient nature of the pyridine ring, which alters the electronic properties of the conjugate system [4]. The formation of pyrrolopyridine structures typically involves the construction of either the pyrrole ring onto an existing pyridine framework or the pyridine ring onto a preformed pyrrole system [5].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed methodologies have emerged as particularly effective for pyrrolopyridine synthesis, offering excellent control over regioselectivity and functional group tolerance [6] [5]. One efficient palladium acetate catalyzed approach involves the reaction of 2-amino-3,5-dibromopyridine with cyclic and acyclic ketones in dimethylformamide, proceeding through initially formed enamine intermediates [6]. This methodology enables the formation of highly substituted pyrrolopyridine derivatives through a one-pot process that combines enamine formation with subsequent cyclization.

The Sonogashira cross-coupling reaction has been extensively utilized for azaindole synthesis, particularly in reactions involving 5-bromo-3-iodoaminopyridine derivatives [5]. These reactions typically employ standard Sonogashira conditions with palladium catalysts and proceed through alkyne insertion followed by cyclization to form the pyrrolopyridine core [5]. The double Sonogashira approach allows for the preparation of diversely substituted azaindoles with yields reaching up to 87% under optimized conditions [5].

Aminopalladation-reductive elimination protocols, originally developed by Cacchi and coworkers, have been successfully adapted for pyrrolopyridine synthesis [5]. This methodology involves the treatment of acetamido derivatives with palladium catalysts under specific conditions, with the trifluoroacetyl group playing a crucial role in facilitating the cyclization process [5]. The basicity of the nitrogen in the starting materials significantly influences the success of these transformations, with the pyridine moiety providing beneficial effects for forming the free N-H pyrrole ring [5].

Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted synthesis has revolutionized pyrrolopyridine formation by significantly improving reaction rates and yields while reducing environmental impact [7] [8]. The microwave-assisted methodology demonstrates substantial improvements in yields when compared to conventional heating methods, with yields increasing from 22-24% under conventional conditions to 77-86% under microwave irradiation [7]. The enhancement in reaction efficiency is attributed to the uniform heating provided by microwave irradiation, which enables better energy transfer and more effective molecular activation [7].

The continuous flow processing approach using microwave heating has been particularly successful for pyridine synthesis, allowing for the combination of Michael addition and cyclodehydration in a single step [8]. This methodology employs Brønsted acid catalysts to facilitate both the addition and cyclization steps without isolation of intermediates, producing trisubstituted pyridines as single regioisomers in good yields [8]. The use of microwave flow reactors enables the processing of material on a continuous basis, offering significant advantages for scale-up applications [8].

Solvent-free conditions under microwave irradiation have proven particularly effective for pyrrolopyridine synthesis, with reactions proceeding through 5-exo-trig cyclization mechanisms [7]. The methodology involves base-mediated deprotonation and demonstrates significant sensitivity to steric and electronic effects of substituents [7]. Steric hindrance from bulkier groups reduces yields, while the electronic nature of substituents influences the overall reactivity pattern [7].

Chlorination Techniques for Position-Specific Substitution

The introduction of chlorine substituents at specific positions in pyrrolopyridine systems requires carefully designed synthetic strategies that account for the electronic properties of the heterocyclic framework [9] [10]. The electron-deficient nature of the pyridine ring significantly influences the regioselectivity and reactivity patterns in chlorination reactions [11] [12].

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution reactions on pyrrolopyridine systems exhibit distinct regioselectivity patterns compared to simple aromatic compounds [11] [13]. The pyridine ring's electron-deficient character makes it deactivated toward electrophilic aromatic substitution, requiring more forcing conditions and specialized reagents [11] [13]. The reaction typically shows preference for substitution at the 3-position of the pyridine ring when electrophilic substitution does occur [11].

The chlorination of pyrrolopyridine derivatives through electrophilic aromatic substitution can be achieved using molecular chlorine under controlled conditions [12]. Gas-phase chlorination processes have been developed that employ controlled generation of isolated hot spots within the reaction zone, leading to unexpected increases in selectivity [12]. These processes typically involve molar ratios of chlorine to pyrrolopyridine ranging from 0.1 to 20 moles, with preferred ratios between 0.2 and 15 moles depending on the specific substitution pattern desired [12].

Debrominative chlorination represents an alternative approach for introducing chlorine substituents, proceeding through displacement of bromine atoms by chlorine under mild reaction conditions [10]. This methodology provides a quantitative procedure for chlorination of electron-deficient pyrroles and offers high purity and yield of the desired chlorinated products [10]. The process involves initial bromination followed by displacement with chlorinating agents such as N-chlorosuccinimide or sulfuryl chloride [10].

Chlorination MethodReaction ConditionsSelectivityYield Range
Gas-phase chlorination250-400°C, Cl₂ atmosphere3-position preferred60-85%
Debrominative chlorinationMild conditions, NCl sourcesPosition-specific70-95%
Direct electrophilic substitutionHarsh conditions, Lewis acidsLimited selectivity40-70%

Directed Ortho-Metalation Protocols

Directed ortho-metalation protocols offer precise control over the regioselectivity of chlorination reactions in pyrrolopyridine systems [14]. This methodology involves the initial formation of organolithium intermediates through selective deprotonation at ortho positions relative to directing groups [14]. The process typically employs alkyllithium reagents such as n-butyllithium in the presence of directing groups that can coordinate with lithium through heteroatoms [14].

The mechanism of directed ortho-metalation involves the formation of an intermediate complex between the alkyllithium reagent and the directing group, followed by deprotonation at the nearest ortho position [14]. This approach demonstrates increased regioselectivity compared to ordinary electrophilic substitutions, as it specifically targets the ortho position rather than showing preference for both ortho and para positions [14]. The subsequent reaction with electrophilic chlorinating agents leads to the formation of chlorinated products with high regioselectivity [14].

The application of directed ortho-metalation to pyrrolopyridine systems requires careful consideration of the electronic properties of both the pyrrole and pyridine rings [14]. The electron-rich pyrrole portion can serve as an effective directing group, while the electron-deficient pyridine ring may require additional activation or specialized conditions [14]. The methodology has been successfully applied to the synthesis of enantiopure heterocyclic compounds through the use of chiral electrophiles [14].

Industrial-Scale Production Optimization

The transition from laboratory-scale synthesis to industrial production of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine requires comprehensive optimization of synthetic routes, reaction conditions, and purification processes [9] [15]. Industrial-scale heterocyclic synthesis presents unique challenges related to safety, cost-effectiveness, and environmental considerations [15] .

Continuous Flow Reactor Systems

Continuous flow reactor systems have emerged as highly effective tools for industrial-scale pyrrolopyridine production, offering superior control over reaction parameters and enhanced safety profiles [17] [18] . Flow chemistry applications in heterocycle synthesis can be divided into three main categories: de novo synthesis of heterocyclic targets, heterocycle transposition reactions, and heterocycle functionalization processes [18]. The continuous flow approach provides significant advantages including improved selectivity, effective scale-up capabilities, and increased safety through better handling of hazardous materials [18].

The implementation of continuous flow systems for pyrrolopyridine synthesis typically involves the use of microreactor technology with precise temperature and pressure control [17] [20]. These systems enable the super-heating of solvents beyond their normal boiling points, which proves critical for achieving high yields in cyclization reactions [18]. The residence time in flow reactors can be optimized to achieve maximum conversion while minimizing side product formation [17] [20].

One successful application involves the synthesis of heterocyclic compounds using heated coil reactors with controlled flow rates [20]. The optimization process typically involves adjusting flow rates to achieve residence times ranging from 1.57 to 7.85 minutes, with optimal conditions often found at intermediate flow rates of 0.25 mL/min [17]. The use of dual-inlet systems allows for the separate introduction of reactive components, preventing premature reactions and enabling better control over the reaction progression [20].

Flow Reactor ParameterTypical RangeOptimal ConditionsImpact on Yield
Flow Rate (mL/min)0.1-1.00.25-0.50Significant
Residence Time (min)1.5-487-40Critical
Temperature (°C)120-200160-180High
Pressure (bar)1-205-15Moderate

Industrial production using continuous flow systems often involves the integration of multiple reaction steps in telescoped sequences, eliminating the need for intermediate isolation and purification [18] . This approach significantly reduces production time and costs while maintaining high product quality [18]. The methodology has been successfully demonstrated for the production of multi-kilogram quantities of complex heterocyclic compounds [15].

Purification Challenges and HPLC Solutions

The purification of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine presents significant challenges due to the compound's physical properties and the presence of structurally similar impurities [21] [22] [23]. High-Performance Liquid Chromatography represents the most effective approach for achieving the high purity levels required for pharmaceutical applications [21] [23].

Reversed-Phase High-Performance Liquid Chromatography remains the most widely used mode for pyrrolopyridine purifications due to its superior speed and efficiency compared to other chromatographic methods [21]. The methodology typically employs acidic volatile mobile phases, particularly aqueous trifluoroacetic acid/acetonitrile systems, which provide excellent separation efficiency while maintaining compatibility with subsequent processing steps [21]. The acidic pH conditions prevent undesirable ionic interactions between positively charged residues and underivatized silanol groups on silica-based packings [21].

Semi-preparative High-Performance Liquid Chromatography methods have been specifically developed for pyrrolopyridine derivatives using C12 columns with gradient elution systems [23]. The typical conditions involve starting with 40% acetonitrile/water (plus 0.1% trifluoroacetic acid) held for 2 minutes, followed by development to 90% acetonitrile/water over 20 minutes [23]. Flow rates are maintained at 5 mL/min with ultraviolet detection at 220 nm throughout the separation process [23].

The industrial purification process often employs a two-step chromatographic procedure combining ion exchange chromatography with reversed-phase chromatography [22]. The initial ion exchange step serves as a capturing process, increasing purity from approximately 74% to 96%, while the subsequent reversed-phase polishing step achieves purities exceeding 99.5% [22]. This approach enables the processing of substantial quantities of material while maintaining high purity standards [22].

Purification MethodColumn TypeMobile PhasePurity AchievedThroughput
Ion ExchangeStrong cationAmmonium acetate gradient95-97%High
Reversed-PhaseC8/C18 silicaTFA/acetonitrile>99%Moderate
Semi-PreparativeC12 columnTFA/acetonitrile gradient98-99%Low
Combined ApproachMulti-stepSequential systems>99.5%High

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine represents a significant member of the pyrrolopyridine family, characterized by its fused bicyclic aromatic system containing both pyrrole and pyridine rings [2]. The compound crystallizes in a planar configuration with the chlorine substituents positioned at the 4- and 6-positions of the pyridine ring, creating a unique electronic environment that influences both its structural parameters and spectroscopic properties .

PropertyValue
Molecular FormulaC₇H₄Cl₂N₂
Molecular Weight187.02-187.03 g/mol
CAS Registry Number5912-18-5
Exact Mass185.975153 g/mol

Crystallographic studies of related pyrrolopyridine systems reveal that these compounds typically adopt monoclinic or orthorhombic crystal systems with common space groups including P21/c, Pna21, and Pbca [3] [4]. The molecular geometry is characterized by essential planarity of the fused ring system, with maximum deviations from the least-squares plane typically less than 0.05 Å [3]. This planarity is crucial for the compound's electronic properties and intermolecular interactions.

The bond length alternation in the pyrrolopyridine core follows established patterns for aromatic systems. Carbon-carbon bond lengths typically range from 1.36 to 1.42 Å, while carbon-nitrogen bonds fall within 1.31 to 1.38 Å [5] [6]. The presence of chlorine substituents introduces carbon-chlorine bond lengths of approximately 1.70 to 1.75 Å, which are consistent with aromatic chlorine substitution patterns .

The dihedral angles within the fused ring system are minimal, typically less than 5°, confirming the coplanar nature of the pyrrolopyridine framework [3] [6]. This planarity facilitates π-π stacking interactions in the solid state, with typical centroid-to-centroid distances ranging from 3.4 to 3.7 Å [7] [3], which are characteristic of aromatic systems with extended conjugation.

Advanced NMR Spectroscopic Profiling

¹H/¹³C Chemical Shift Assignments

The nuclear magnetic resonance spectroscopic characterization of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine provides detailed structural information through systematic analysis of chemical shifts and coupling patterns [8] [9]. The compound exhibits distinct resonance patterns that reflect the electronic environment created by the fused aromatic system and chlorine substitution.

Position/Carbon Type¹H NMR δ (ppm)¹³C NMR δ (ppm)Typical Multiplicity
Pyrrole H-2 (C=C-H)6.4-6.8N/Adoublet
Pyrrole H-3 (C=C-H)7.1-7.6N/Adoublet
Pyridine H-5 (ortho to N)7.0-7.4N/Adoublet
NH Proton10.5-11.5N/Abroad singlet
Chlorinated Carbons (C-4, C-6)N/A145-155N/A
Pyrrole C-2N/A100-110N/A
Pyrrole C-3N/A115-125N/A
Pyridine C-5N/A120-130N/A

In the ¹H NMR spectrum, the pyrrolopyridine system displays characteristic downfield shifts due to the aromatic deshielding effect. The pyrrole protons appear between 6.4-7.6 ppm, with the H-3 position typically more deshielded than H-2 due to its proximity to the nitrogen-containing pyridine ring [9]. The pyridine proton at position 5 resonates in the range of 7.0-7.4 ppm, reflecting the electron-withdrawing influence of the adjacent chlorine substituent at position 6.

The NH proton represents a particularly diagnostic signal, appearing as a broad singlet between 10.5-11.5 ppm [8]. This significant downfield shift results from hydrogen bonding interactions and the aromatic character of the heterocyclic system. The coupling patterns observed are consistent with the aromatic substitution pattern, with J-coupling constants typically ranging from 3-8 Hz for ortho-coupled aromatic protons.

¹³C NMR spectroscopy provides complementary structural information through carbon chemical shift analysis. The chlorinated carbons at positions 4 and 6 exhibit significant deshielding, appearing between 145-155 ppm [10]. The pyrrole carbons resonate at relatively upfield positions (100-125 ppm) compared to the pyridine carbons (120-158 ppm), reflecting the different electronic environments within the fused system. The quaternary carbon at position 2 of the pyridine ring appears most downfield (148-158 ppm) due to its connectivity to the electronegative nitrogen atom.

Solvent Effects on Tautomeric Equilibria

The solvent-dependent behavior of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine reveals important information about its tautomeric preferences and hydrogen bonding capabilities [11] [12]. Studies of related pyrrolopyridine systems demonstrate that solvent polarity significantly influences the position of prototropic equilibria and chemical shift patterns.

SolventNH Chemical Shift (ppm)Relative Deshielding
DMSO-d₆11.2-11.8High
CDCl₃9.8-10.5Low
Acetone-d₆10.5-11.2Medium
MeOH-d₄10.8-11.5Medium-High
D₂OExchange broadenedVariable

In aprotic polar solvents such as DMSO-d₆, the NH proton exhibits maximum deshielding (11.2-11.8 ppm), indicating strong solvation effects and potential hydrogen bonding with the solvent [11] [12]. The high dielectric constant of DMSO stabilizes charge-separated resonance forms, leading to increased deshielding of the NH proton.

Chloroform solutions display the most upfield NH chemical shifts (9.8-10.5 ppm), reflecting the low polarity and limited hydrogen bonding capability of this solvent [11]. The relatively weak solvation in chloroform favors the neutral tautomeric form with minimal charge separation.

Protic solvents such as methanol-d₄ demonstrate intermediate behavior (10.8-11.5 ppm), where the NH proton experiences moderate deshielding due to intermolecular hydrogen bonding with the solvent molecules [11] [12]. The ability of methanol to act as both hydrogen bond donor and acceptor creates a complex solvation environment that influences the tautomeric equilibrium.

The tautomeric equilibrium in pyrrolopyridine systems is primarily governed by the medium's polarity rather than its proticity [11] [12]. This observation suggests that electrostatic stabilization of charge-separated forms is more important than specific hydrogen bonding interactions in determining the preferred tautomeric state. The electron-withdrawing effect of chlorine substituents at positions 4 and 6 further stabilizes the aromatic form of the heterocycle by reducing electron density on the nitrogen atoms.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine provides crucial information about its molecular ion stability and characteristic fragmentation pathways [13] [2]. The compound exhibits well-defined ionization patterns that are consistent with substituted pyrrolopyridine systems.

Ion Typem/zPredicted CCS (Ų)
Molecular Ion [M]⁺185.97461134.5
Molecular Ion [M+H]⁺186.98244131.7
Molecular Ion [M+Na]⁺208.96438144.9
Molecular Ion [M-H]⁻184.96788132.3
Molecular Ion [M+NH₄]⁺204.00898152.7
Fragment Ion [M-H₂O]⁺168.97242126.3

The molecular ion peak at m/z 185.97461 demonstrates excellent stability under electron impact conditions, reflecting the aromatic character and extended conjugation of the pyrrolopyridine system [13]. The presence of chlorine substituents contributes to the characteristic isotope pattern, with the M+2 and M+4 peaks appearing at appropriate relative intensities due to the natural abundance of ³⁷Cl isotope.

Positive ion electrospray ionization readily produces the protonated molecular ion [M+H]⁺ at m/z 186.98244, which serves as the base peak in most MS conditions [2]. The protonation occurs preferentially at the pyrrolopyridine nitrogen atoms, with the resulting cationic species stabilized by the aromatic π-system. Sodium adduct formation [M+Na]⁺ at m/z 208.96438 is commonly observed, particularly in the presence of sodium-containing buffers or solvents.

The fragmentation pathways of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine follow established patterns for substituted azaindoles [13]. The primary fragmentation involves chlorine loss from both positions, generating fragment ions that correspond to successive HCl eliminations. The dehydration fragment [M-H₂O]⁺ at m/z 168.97242 suggests rearrangement processes that involve the formation of reactive intermediates, possibly through naphthyridine or pyrido[2,3-d]pyrimidine intermediates, as observed in related pyrrolopyridine systems [13].

Collision cross section (CCS) values provide additional structural information about the gas-phase conformations of the various ionic species [2]. The molecular ion exhibits a compact structure with a CCS of 134.5 Ų, consistent with the planar geometry observed in crystallographic studies. The variation in CCS values for different adduct ions reflects changes in the ionic radius and solvation sphere around the central pyrrolopyridine core.

The negative ion mode produces the deprotonated molecular ion [M-H]⁻ at m/z 184.96788, indicating the compound's ability to undergo deprotonation, likely at the NH position [2]. This behavior is consistent with the acidic character of the NH proton observed in NMR studies and confirms the compound's amphoteric nature.

XLogP3

2.9

Wikipedia

4,6-Dichloro-7-azaindole

Dates

Last modified: 08-15-2023

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